molecular formula C13H24N2O2 B13427509 (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone

(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B13427509
M. Wt: 240.34 g/mol
InChI Key: VNCMZMRYTNUPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring substituted with a methoxymethyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Substitution with Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a similar cyclization reaction involving a suitable precursor.

    Coupling of Pyrrolidine and Piperidine Rings: The final step involves coupling the two rings through a carbonyl linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylpyrrolidin-1-yl)(piperidin-3-yl)methanone: Lacks the methoxymethyl group, which can affect its binding affinity and pharmacokinetic properties.

    (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group, which can influence its reactivity and solubility.

Uniqueness

The presence of the methoxymethyl group in (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-3-yl)methanone makes it unique in terms of its chemical reactivity and potential applications. This group can enhance the compound’s binding affinity to molecular targets and improve its solubility in various solvents, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-piperidin-3-ylmethanone

InChI

InChI=1S/C13H24N2O2/c1-10-7-15(8-12(10)9-17-2)13(16)11-4-3-5-14-6-11/h10-12,14H,3-9H2,1-2H3

InChI Key

VNCMZMRYTNUPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1COC)C(=O)C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.